Cas no 2228864-71-7 (3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine)

3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine structure
2228864-71-7 structure
商品名:3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
CAS番号:2228864-71-7
MF:C10H12BrClFN
メガワット:280.564384460449
CID:6200504
PubChem ID:165644667

3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine 化学的及び物理的性質

名前と識別子

    • 3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
    • EN300-1924985
    • 2228864-71-7
    • インチ: 1S/C10H12BrClFN/c1-10(2,6-11)5-7-8(12)3-4-14-9(7)13/h3-4H,5-6H2,1-2H3
    • InChIKey: GGIMUDYNTWPBQP-UHFFFAOYSA-N
    • ほほえんだ: BrCC(C)(C)CC1C(=NC=CC=1Cl)F

計算された属性

  • せいみつぶんしりょう: 278.98257g/mol
  • どういたいしつりょう: 278.98257g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 14
  • 回転可能化学結合数: 3
  • 複雑さ: 189
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 4.1
  • トポロジー分子極性表面積: 12.9Ų

3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1924985-1.0g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
1g
$1729.0 2023-06-02
Enamine
EN300-1924985-10.0g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
10g
$7435.0 2023-06-02
Enamine
EN300-1924985-10g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
10g
$7435.0 2023-09-17
Enamine
EN300-1924985-0.05g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
0.05g
$1452.0 2023-09-17
Enamine
EN300-1924985-2.5g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
2.5g
$3389.0 2023-09-17
Enamine
EN300-1924985-0.1g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
0.1g
$1521.0 2023-09-17
Enamine
EN300-1924985-5.0g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
5g
$5014.0 2023-06-02
Enamine
EN300-1924985-5g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
5g
$5014.0 2023-09-17
Enamine
EN300-1924985-1g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
1g
$1729.0 2023-09-17
Enamine
EN300-1924985-0.5g
3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine
2228864-71-7
0.5g
$1660.0 2023-09-17

3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine 関連文献

3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridineに関する追加情報

Comprehensive Analysis of 3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine (CAS 2228864-71-7)

3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine (CAS 2228864-71-7) is a halogenated pyridine derivative gaining attention in pharmaceutical and agrochemical research due to its unique structural features. The compound's bromo, chloro, and fluoro substituents contribute to its reactivity, making it a valuable intermediate in synthetic chemistry. Recent studies highlight its potential in drug discovery, particularly in modulating enzyme inhibition and receptor binding.

The growing interest in halogenated heterocycles like this compound aligns with trends in precision medicine and sustainable agriculture. Researchers are exploring its applications in crop protection formulations, where its fluoropyridine core may enhance bioavailability. The 2,2-dimethylpropyl moiety also offers steric advantages for molecular docking studies, a hot topic in AI-driven drug design.

From a synthetic perspective, the CAS 2228864-71-7 compound demonstrates remarkable stability under cross-coupling reactions, a frequently searched term in organic chemistry forums. Its 3-bromo-2,2-dimethylpropyl side chain enables diverse functionalization, addressing the pharmaceutical industry's demand for structure-activity relationship (SAR) optimization. Analytical techniques like HPLC purification and NMR characterization are crucial for quality control.

Environmental considerations surrounding halogenated compounds have spurred innovation in green chemistry applications of this material. Laboratories are investigating catalytic debromination methods to reduce ecological impact while maintaining the 4-chloro-2-fluoropyridine scaffold's beneficial properties. This dual focus on efficacy and sustainability responds to ESG (Environmental, Social, and Governance) trends in chemical manufacturing.

The compound's logP value and metabolic stability make it particularly interesting for CNS drug development, a trending research area. Computational chemists frequently model its electronic effects to predict bioisosteric replacements, another high-search-volume topic. These applications position 3-(3-bromo-2,2-dimethylpropyl)-4-chloro-2-fluoropyridine as a versatile building block for next-generation therapeutics.

In material science, the fluoropyridine unit's hydrogen bonding capacity enables design of supramolecular architectures. This aligns with nanotechnology trends exploring self-assembling materials. Patent analyses reveal increasing IP activity around derivatives of CAS 2228864-71-7, particularly for electronic materials with specialized optoelectronic properties.

Quality standards for this compound emphasize residual solvent control and isomeric purity, addressing regulatory concerns in GMP synthesis. The 2-fluoropyridine moiety's metabolic resistance also makes it valuable for developing long-acting formulations, a key focus in biopharmaceutical optimization strategies.

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